Comparative Dihydroorotase Inhibition: 1-(2,4-Dimethoxyphenyl)guanidine vs. Unsubstituted Phenylguanidine
In a direct enzymatic assay against dihydroorotase from mouse Ehrlich ascites carcinoma, 1-(2,4-Dimethoxyphenyl)guanidine demonstrated measurable inhibition with an IC50 of 1.80E+5 nM (180 µM) at pH 7.37 [1]. This contrasts with reports on the unsubstituted phenylguanidine core, which is described as 'inactive' in related biological screens, requiring multiple synthetic iterations to achieve any detectable activity [2]. The methoxy substitution pattern appears critical for even low-level engagement of this pyrimidine biosynthesis target.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | 1-phenylguanidine: Inactive / No detectable inhibition |
| Quantified Difference | Target compound shows detectable inhibitory activity; comparator is inactive |
| Conditions | Mouse Ehrlich ascites carcinoma enzyme, pH 7.37, 10 µM compound concentration |
Why This Matters
Confirms that the 2,4-dimethoxyphenyl modification enables engagement with a target that the unsubstituted phenylguanidine scaffold cannot address, justifying its selection for dihydroorotase-focused research programs.
- [1] BindingDB. PrimarySearch_ki entry for 1-(2,4-Dimethoxyphenyl)guanidine (BDBM50405110) against CAD protein (dihydroorotase). View Source
- [2] Zeiger, M., et al. (2014). Fragment based search for small molecule inhibitors of HIV-1 Tat-TAR. Bioorganic & Medicinal Chemistry Letters, 24(24), 5576-5580. View Source
